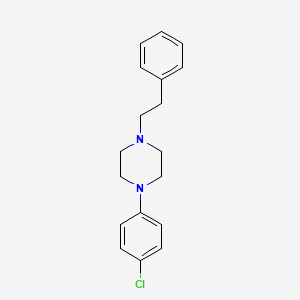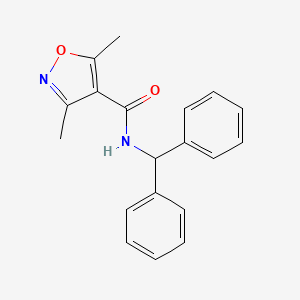
1-(4-chlorophenyl)-4-(2-phenylethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-4-(2-phenylethyl)piperazine, also known as 4-CP-PVP, is a synthetic compound that belongs to the class of piperazines. It has gained significant attention in recent years due to its potential applications in scientific research. 4-CP-PVP is a psychoactive compound that acts as a stimulant and is structurally similar to other piperazines such as MDPV and α-PVP.
科学的研究の応用
1-(4-chlorophenyl)-4-(2-phenylethyl)piperazine has potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the mechanisms of action of other psychoactive compounds and their effects on the brain. 1-(4-chlorophenyl)-4-(2-phenylethyl)piperazine has been shown to increase the release of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in reward and motivation. It has also been used to study the effects of psychoactive compounds on the cardiovascular system.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-4-(2-phenylethyl)piperazine involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in the stimulant effects observed with 1-(4-chlorophenyl)-4-(2-phenylethyl)piperazine. The exact mechanism of action of 1-(4-chlorophenyl)-4-(2-phenylethyl)piperazine is not fully understood and requires further research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-chlorophenyl)-4-(2-phenylethyl)piperazine include increased heart rate, blood pressure, and body temperature. It also leads to the release of dopamine and norepinephrine in the brain, which results in feelings of euphoria, increased energy, and motivation. Prolonged use of 1-(4-chlorophenyl)-4-(2-phenylethyl)piperazine can lead to addiction, tolerance, and withdrawal symptoms.
実験室実験の利点と制限
The advantages of using 1-(4-chlorophenyl)-4-(2-phenylethyl)piperazine in lab experiments include its ease of synthesis, affordability, and potential applications in studying the mechanisms of action of other psychoactive compounds. The limitations include the potential for addiction and the lack of understanding of its long-term effects on the brain and body.
将来の方向性
Future research on 1-(4-chlorophenyl)-4-(2-phenylethyl)piperazine should focus on understanding its long-term effects on the brain and body. It should also explore its potential applications in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to understand the mechanisms of action of 1-(4-chlorophenyl)-4-(2-phenylethyl)piperazine and its interactions with other psychoactive compounds.
Conclusion:
In conclusion, 1-(4-chlorophenyl)-4-(2-phenylethyl)piperazine or 1-(4-chlorophenyl)-4-(2-phenylethyl)piperazine is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. Its ease of synthesis and affordability make it an attractive tool for studying the mechanisms of action of other psychoactive compounds. However, its potential for addiction and lack of understanding of its long-term effects on the brain and body should be taken into consideration. Further research is needed to fully understand the biochemical and physiological effects of 1-(4-chlorophenyl)-4-(2-phenylethyl)piperazine and its potential applications in the treatment of neurological and psychiatric disorders.
合成法
The synthesis of 1-(4-chlorophenyl)-4-(2-phenylethyl)piperazine involves the reaction of 1-(4-chlorophenyl)piperazine with 2-phenylethylamine. The reaction is carried out in the presence of a catalyst and solvent. The resulting product is purified through various techniques such as recrystallization and column chromatography. The synthesis of 1-(4-chlorophenyl)-4-(2-phenylethyl)piperazine is relatively simple and can be carried out in a laboratory setting.
特性
IUPAC Name |
1-(4-chlorophenyl)-4-(2-phenylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2/c19-17-6-8-18(9-7-17)21-14-12-20(13-15-21)11-10-16-4-2-1-3-5-16/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNMYXGLQJVLLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-N-{4-[(4-tert-butylbenzoyl)amino]phenyl}benzamide](/img/structure/B5223887.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-piperidinyl}propanamide](/img/structure/B5223895.png)
![3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B5223903.png)

![5-(4-chlorophenyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5223912.png)
![5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5223940.png)
![N-(2-methoxyethyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5223956.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B5223963.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5223969.png)
![4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid](/img/structure/B5223977.png)
![2-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B5223983.png)
![4-{[({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2-methoxyphenol](/img/structure/B5223991.png)
![N~2~-(4-isopropylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5223998.png)